molecular formula C11H10BrNS B1274990 4-(4-Bromophenyl)-2,5-dimethylthiazole CAS No. 397283-49-7

4-(4-Bromophenyl)-2,5-dimethylthiazole

Cat. No.: B1274990
CAS No.: 397283-49-7
M. Wt: 268.17 g/mol
InChI Key: JSTYHWXLJQUUID-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,5-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-bromophenyl group and two methyl groups at the 2 and 5 positions

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2,5-dimethylthiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of various substances . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound has shown potential antimicrobial and antiproliferative activities, indicating its ability to interact with bacterial and cancer cell proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with specific signaling pathways . Moreover, it has shown antimicrobial activity by disrupting the biosynthesis of bacterial lipids, thereby affecting bacterial cell function . These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound has been shown to interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and antimicrobial activity, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antiproliferative activities . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 . These interactions facilitate the compound’s metabolism, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been shown to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromoacetophenone and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole compound. The reaction typically requires heating under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that facilitate the cyclization process can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,5-dimethylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of 4-(4-substituted phenyl)-2,5-dimethylthiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or reduced thiazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-2,5-dimethylthiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents. The thiazole ring is known for its biological activity, and the bromophenyl group can enhance the compound’s pharmacological properties.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2,5-dimethylthiazole
  • 4-(4-Chlorophenyl)-2,5-dimethylthiazole
  • 4-(4-Methylphenyl)-2,5-dimethylthiazole

Uniqueness

4-(4-Bromophenyl)-2,5-dimethylthiazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. Compared to its fluorine, chlorine, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYHWXLJQUUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401885
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397283-49-7
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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